

Isodecyl Acrylate Monomer: A Technical Guide to Purity and Specifications

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Compound of Interest

Compound Name: **Isodecyl acrylate**

Cat. No.: **B074939**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity, specifications, and analytical methodologies for **isodecyl acrylate**, a versatile monomer utilized in a wide array of applications, including the synthesis of polymers for coatings, adhesives, and sealants. In the context of research and drug development, the precise control and understanding of monomer quality are paramount to ensure the synthesis of well-defined polymers with reproducible properties, which is critical for applications such as drug delivery systems, medical device coatings, and specialty excipients.

Core Specifications of Isodecyl Acrylate

The quality and performance of **isodecyl acrylate** are defined by a set of critical specifications. Adherence to these parameters ensures lot-to-lot consistency, predictable polymerization kinetics, and the desired physical and chemical properties of the resulting polymers.

Parameter	Typical Specification	Test Method
Purity (Assay)	≥ 90% to 99.5%	Gas Chromatography (GC)
Inhibitor (MEHQ)	~25 to 100 ppm	High-Performance Liquid Chromatography (HPLC) or Spectrophotometry
Water Content	≤ 0.1%	Karl Fischer Titration
Acidity (as Acrylic Acid)	≤ 0.01%	Titration
Appearance	Colorless Liquid	Visual

Physicochemical Properties

A summary of key physical and chemical properties of **isodecyl acrylate** is presented below. These properties are essential for handling, storage, and process design.

Property	Value	Reference
Molecular Weight	212.33 g/mol	[1][2]
Density	0.875 g/mL at 25 °C	[1]
Boiling Point	121 °C at 10 mmHg	[1]
Flash Point	108 °C (226.4 °F) - closed cup	[1]
Refractive Index	n _{20/D} 1.442	[1]
Glass Transition Temperature (T _g)	-55 °C	[3]

Experimental Protocols

Accurate and reproducible analytical methods are crucial for verifying the quality of **isodecyl acrylate**. The following sections detail the methodologies for the key quality control tests.

Determination of Purity by Gas Chromatography (GC)

This method determines the purity of **isodecyl acrylate** and quantifies impurities such as residual alcohols and other esters. The principle is based on the separation of components in a sample as they are transported through a chromatographic column by an inert carrier gas, with detection by a flame ionization detector (FID).[4]

Methodology:

- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.32 mm ID, 0.5 μ m film thickness), is suitable.[5]
- Carrier Gas: Ultrapure nitrogen or helium at a constant flow rate (e.g., 10 mL/min).[5]
- Injector Temperature: 180 °C.[5]
- Detector Temperature: 275 °C.[5]
- Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 5 minutes.
 - Ramp: 10 °C/minute to 200 °C.
 - Final Hold: Hold at 200 °C for 2 minutes.[5]
- Sample Preparation: Dilute the **isodecyl acrylate** sample in a suitable solvent like acetone to a known concentration.
- Injection Volume: 1 μ L.
- Quantification: The purity is calculated based on the area percent of the **isodecyl acrylate** peak relative to the total area of all peaks in the chromatogram. An external standard method can be used for more accurate quantification of specific impurities.

Determination of Inhibitor Content (MEHQ) by High-Performance Liquid Chromatography (HPLC)

This method provides a precise measurement of the monomethyl ether of hydroquinone (MEHQ) inhibitor concentration.

Methodology:

- Instrument: High-Performance Liquid Chromatograph with a UV detector.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).[6]
- Mobile Phase: A mixture of acetonitrile and water (e.g., gradient elution).[6]
- Flow Rate: 1.0 mL/min.
- Detector Wavelength: 210 nm.[6]
- Column Temperature: 30 °C.
- Sample Preparation: Accurately weigh the **isodecyl acrylate** sample and dilute it with the mobile phase to a known concentration.
- Injection Volume: 10 μ L.
- Quantification: The concentration of MEHQ is determined by comparing the peak area of the sample to a calibration curve prepared from MEHQ standards of known concentrations.

Alternatively, a spectrophotometric method as described in ASTM D3125 can be used.[7][8]

This method involves the reaction of MEHQ with nitrous acid to form a colored nitroso compound, which is then measured colorimetrically.

Determination of Water Content by Karl Fischer Titration

This method is a highly accurate and specific technique for the determination of water content. [9][10][11]

Methodology:

- Instrument: Karl Fischer titrator (volumetric or coulometric).
- Reagents: Karl Fischer reagent (titrant) and a suitable solvent (e.g., methanol).

- Procedure:
 - The titration vessel is filled with the solvent and pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.
 - A known weight of the **isodecyl acrylate** sample is injected into the vessel.
 - The sample is titrated with the Karl Fischer reagent until the endpoint is reached again.
 - The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.

Determination of Acidity by Titration

This method determines the total acidity, typically calculated as acrylic acid, and is based on the ASTM D1613 standard.[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

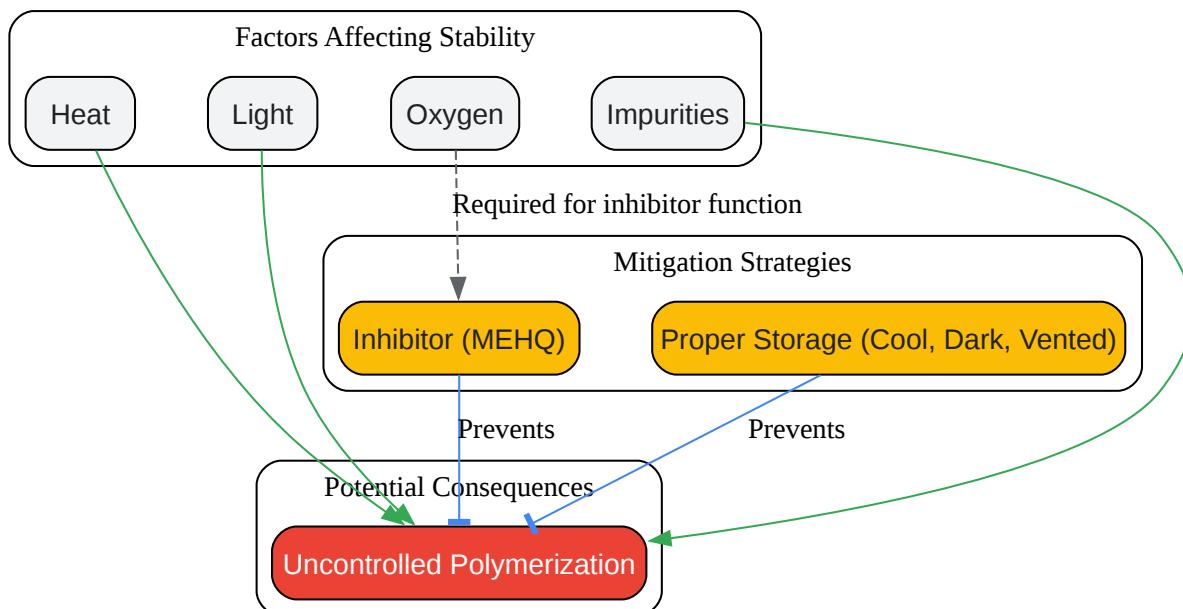
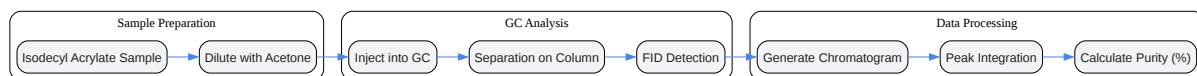
Methodology:

- Apparatus: 10-mL buret with 0.05-mL subdivisions, 250-mL Erlenmeyer flask.
- Reagents:
 - Standardized 0.05 N sodium hydroxide (NaOH) solution.
 - Phenolphthalein indicator solution.
 - Solvent: Deionized water (if sample is water-soluble) or ethanol.
- Procedure:
 - To a 250-mL Erlenmeyer flask, add 50 mL of the appropriate solvent and 0.5 mL of phenolphthalein indicator.
 - Titrate with 0.05 N NaOH solution to the first persistent pink endpoint.
 - Add a known weight or volume (e.g., 50 mL) of the **isodecyl acrylate** sample to the neutralized solvent.

- Titrate the mixture with the 0.05 N NaOH solution to the same pink endpoint.
- Calculation: The acidity is calculated based on the volume of NaOH solution used, its normality, and the weight of the sample.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the quality control of **isodecyl acrylate**.



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